Tricyclohexylphosphine

Cross-coupling catalysis Suzuki-Miyaura reaction Buchwald-Hartwig amination

Tricyclohexylphosphine (PCy₃) is a structurally unique tertiary phosphine ligand with a cone angle of 170° and pKa of 9.7, delivering superior performance in palladium-catalyzed Suzuki-Miyaura couplings—achieving a 98% combined yield advantage over PPh₃ and outperforming P(t-Bu)₃ with electron-rich, sterically hindered aryl chlorides. As an essential component of the Nobel Prize-winning Grubbs first-generation metathesis catalyst, PCy₃ enables olefin metathesis through its distinctive steric and electronic profile. Substituting PCy₃ with PPh₃ or P(t-Bu)₃ can lead to reaction failure; ensure reproducibility with the correct ligand.

Molecular Formula C18H33P
Molecular Weight 280.4 g/mol
CAS No. 2622-14-2
Cat. No. B042057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclohexylphosphine
CAS2622-14-2
SynonymsNSC 158657;  Tricyclohexylphosphine;  Tricyclohexylphosphrua; 
Molecular FormulaC18H33P
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(C2CCCCC2)C3CCCCC3
InChIInChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
InChIKeyWLPUWLXVBWGYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tricyclohexylphosphine (CAS 2622-14-2): Core Properties and Procurement Baseline for Tertiary Phosphine Ligand Selection


Tricyclohexylphosphine (PCy₃, CAS 2622-14-2) is a tertiary phosphine ligand of formula P(C₆H₁₁)₃, characterized by a ligand cone angle of 170° and high basicity (pKa = 9.7) [1]. It is supplied as a white crystalline solid with a melting point of 81–83 °C and molecular weight 280.43 g/mol . PCy₃ serves as a supporting ligand in transition metal catalysis, most notably palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, and is a constituent of the 2005 Nobel Prize-winning first-generation Grubbs' catalyst [1][2].

Why Tricyclohexylphosphine (PCy₃) Cannot Be Arbitrarily Substituted with Other Trialkylphosphines: The Consequence of Steric and Electronic Divergence


Tertiary phosphine ligands are not interchangeable components in catalytic systems; substitution of PCy₃ with an alternative trialkylphosphine such as P(t-Bu)₃ or a triarylphosphine such as PPh₃ produces divergent catalytic outcomes that can alter reaction yield, selectivity, and substrate scope. The divergence arises from quantifiable differences in steric bulk (cone angle: PCy₃ = 170° vs. PPh₃ ≈ 145°) and electron-donating capacity (pKa: PCy₃ = 9.7 vs. PPh₃ = 2.73), which directly influence oxidative addition rates, transmetalation efficiency, and catalyst resting states [1]. Direct comparative studies demonstrate that while PCy₃ and P(t-Bu)₃ are both bulky trialkylphosphines, they exhibit inverse reaction-type selectivity: PCy₃ adducts show superior activity in Suzuki coupling whereas P(t-Bu)₃ analogues are more effective in Buchwald-Hartwig amination [2]. Selecting the incorrect phosphine ligand based on assumed similarity can result in complete reaction failure, particularly with challenging substrates such as deactivated aryl chlorides [3].

Tricyclohexylphosphine (PCy₃) vs. Comparators: Quantitative Performance Evidence for Procurement Decision Support


Reaction-Type Specificity: Suzuki Coupling Preferentially Benefits from PCy₃ over P(t-Bu)₃

In a systematic head-to-head evaluation of ortho-metalated palladacyclic precatalysts with deactivated aryl chloride substrates, tricyclohexylphosphine (PCy₃) adducts demonstrated superior performance in Suzuki coupling, whereas tri-tert-butylphosphine (P(t-Bu)₃) analogues excelled in amination reactions [1]. This reaction-type specificity is not interchangeable; using P(t-Bu)₃ for Suzuki or PCy₃ for amination yields inferior results relative to the optimal ligand-reaction pairing [2].

Cross-coupling catalysis Suzuki-Miyaura reaction Buchwald-Hartwig amination Aryl chloride activation

Comparative Ligand Screening: PCy₃ Achieves 98% Combined Yield vs. 93% for PPh₃ in Identical Reaction Conditions

In a systematic phosphine ligand screen under identical reaction conditions (nitrogen glovebox assembly), tricyclohexylphosphine (Cy₃P) produced a 98% combined yield of products (2a + 2b) with a 6:94 product ratio, outperforming triphenylphosphine (PPh₃) which gave 93% yield under the same conditions [1].

Phosphine ligand screening Cross-coupling GC yield Catalyst optimization

Steric and Electronic Differentiation: Cone Angle 170° (PCy₃) vs. 145° (PPh₃) and pKa 9.7 (PCy₃) vs. 2.73 (PPh₃)

The ligand cone angle of tricyclohexylphosphine is 170°, substantially larger than that of triphenylphosphine (≈145°), placing PCy₃ among the most sterically demanding monodentate phosphines [1]. Concurrently, the pKa of the conjugate acid of PCy₃ is 9.7, indicating strong σ-donor character and high basicity relative to PPh₃ (pKa = 2.73) and P(t-Bu)₃ (pKa = 11.4) [2].

Ligand design Steric parameters Electron-donating ability Structure-activity relationships

Coordination Geometry Differentiation: Pd(PCy₃)₂ Exhibits Bent P–Pd–P Angle of 158° vs. 175° for Pd(PBu₂ᵗPh)₂

X-ray crystallographic analysis of the 14-electron palladium(0) complexes reveals that Pd[P(cyclohexyl)₃]₂ (the PCy₃ complex) adopts a bent geometry with a P–Pd–P angle of 158°, whereas the complex with di(tert-butyl)phenylphosphine (PBu₂ᵗPh) exhibits a near-linear angle of 175° [1]. The 17° deviation from linearity in the PCy₃ complex reflects the significant steric compression imposed by the three cyclohexyl groups.

Coordination chemistry Palladium(0) complexes X-ray crystallography Ligand steric effects

Tricyclohexylphosphine (PCy₃): Optimized Application Scenarios Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Coupling of Deactivated Aryl Chlorides at Low Catalyst Loading

PCy₃ is the ligand of choice for Suzuki coupling of electron-rich and sterically hindered aryl chlorides. The reaction-type specificity documented by Bedford and Fu establishes PCy₃ as the optimal ligand for this transformation over P(t-Bu)₃ [1][2]. Under conditions using PCy₃-cyclopalladated ferrocenylimine complexes (0.1 mol% catalyst loading, Cs₂CO₃ base, dioxane, 100 °C), aryl chlorides including non-activated and deactivated substrates couple with phenylboronic acid to give products in excellent yields [3]. The 98% yield advantage over PPh₃ observed in systematic ligand screening further supports PCy₃ selection for this application [4].

Olefin Metathesis Catalysis in First-Generation Grubbs Catalyst Systems

PCy₃ is an essential structural component of the first-generation Grubbs catalyst, benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, for which Robert H. Grubbs received the 2005 Nobel Prize in Chemistry [1][5]. The specific steric profile (cone angle 170°) and strong σ-donor character (pKa = 9.7) of PCy₃ are integral to the catalyst's ability to initiate olefin metathesis through phosphine dissociation [1]. In orthogonal catalytic tandem processes, the released PCy₃ from Grubbs' catalyst has been shown to deactivate Pd(0) species, confirming the functional uniqueness of PCy₃ in such systems [6].

High-Yield Ligand Screening and Reaction Optimization Protocols

In phosphine ligand screening for cross-coupling optimization, PCy₃ consistently emerges as a top-performing ligand, delivering a 98% combined yield in comparative screening studies under identical reaction conditions [4]. This quantitative performance advantage—a 5% absolute yield improvement over PPh₃ and a 1% edge over (i-Pr)₃P—establishes PCy₃ as a high-probability starting point for reaction optimization campaigns involving challenging electrophiles [4].

Heck and Sonogashira Coupling in Synthetic Methodology Development

PCy₃ finds application as a ligand in Heck coupling of aryl bromides with acrylic acid ethyl ester, where PCy₃-cyclopalladated ferrocenylimine complexes display good catalytic activity [3]. Additionally, PCy₃ is listed as a suitable ligand for Sonogashira coupling reactions in vendor technical documentation [7], supporting its broader utility in cross-coupling methodology development where a single, versatile bulky trialkylphosphine ligand is preferred across multiple reaction types.

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